molecular formula C9H9ClF2O2 B12865719 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene

1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene

Cat. No.: B12865719
M. Wt: 222.61 g/mol
InChI Key: CUNQLXQANYIJAT-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene is an aromatic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene typically involves the chloromethylation of 2,4-difluoro-3,5-dimethoxybenzene. This reaction can be catalyzed by zinc iodide (ZnI2) in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) under mild conditions . The reaction proceeds efficiently, yielding the desired chloromethylated product.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2,4-difluorobenzene
  • 1-(Chloromethyl)-3,5-dimethoxybenzene
  • 1-(Chloromethyl)-2,4-dimethoxybenzene

Comparison: 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H9ClF2O2

Molecular Weight

222.61 g/mol

IUPAC Name

1-(chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene

InChI

InChI=1S/C9H9ClF2O2/c1-13-6-3-5(4-10)7(11)9(14-2)8(6)12/h3H,4H2,1-2H3

InChI Key

CUNQLXQANYIJAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CCl)F)OC)F

Origin of Product

United States

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